2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride
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Overview
Description
2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride is a chemical compound with a complex structure that includes a cyclohexa-2,4-dien-1-yl ring and a hydrazine-1-carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride typically involves the reaction of cyclohexa-2,4-dien-1-one derivatives with hydrazine derivatives under controlled conditions. One common method involves the photolytic cleavage of cyclohexa-2,4-dien-1-one sulfone derivatives in the presence of diamines . The reaction conditions often include irradiation with visible light and the use of solvents such as ethanol or ethanol-DMSO mixtures at temperatures below 38°C .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazine and carbonyl chloride groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include bis-amides, ketenes, and other derivatives containing the cyclohexa-2,4-dien-1-yl moiety .
Scientific Research Applications
2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride has several scientific research applications:
Medicine: Investigated for its potential use in drug development and as a molecular probe.
Industry: Utilized in the synthesis of complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride involves the formation of reactive intermediates such as ketenes during photolytic cleavage. These intermediates can react with various nucleophiles, leading to the formation of different products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,4-dien-1-one derivatives: These compounds share the cyclohexa-2,4-dien-1-yl ring structure and undergo similar photolytic cleavage reactions.
Hydrazine derivatives: Compounds containing the hydrazine group exhibit similar reactivity in substitution and reduction reactions.
Uniqueness
2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride is unique due to its combination of the cyclohexa-2,4-dien-1-yl ring and hydrazine-1-carbonyl chloride group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in scientific research and industrial processes.
Properties
CAS No. |
62225-82-5 |
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Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
N-[(6-propan-2-ylidenecyclohexa-2,4-dien-1-yl)amino]carbamoyl chloride |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)8-5-3-4-6-9(8)12-13-10(11)14/h3-6,9,12H,1-2H3,(H,13,14) |
InChI Key |
MQXKEZVFLFKNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC=CC1NNC(=O)Cl)C |
Origin of Product |
United States |
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